molecular formula C19H17BrFN3O3S B2704349 1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1031638-50-2

1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2704349
CAS No.: 1031638-50-2
M. Wt: 466.33
InChI Key: VVWGZVASOXGOFL-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 4-bromophenylsulfonyl group and a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Scientific Research Applications

1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 4-bromophenylsulfonyl group, and the attachment of the 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety. Common synthetic routes may include:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts a specific set of chemical and biological properties that are not found in the individual components.

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFN3O3S/c20-15-6-8-17(9-7-15)28(25,26)24-10-2-4-14(12-24)19-22-18(23-27-19)13-3-1-5-16(21)11-13/h1,3,5-9,11,14H,2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWGZVASOXGOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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